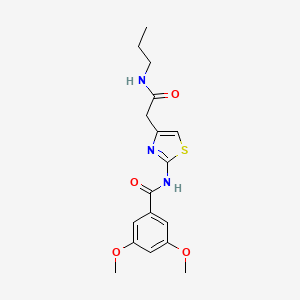

3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at the 3- and 5-positions. The thiazole ring at the N-terminus is further functionalized with a 2-oxo-2-(propylamino)ethyl side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy groups and hydrogen-bonding capacity via the amide and carbonyl functionalities.

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-4-5-18-15(21)8-12-10-25-17(19-12)20-16(22)11-6-13(23-2)9-14(7-11)24-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZBEBZGEZGFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the benzamide core is introduced through an amide coupling reaction. This can be achieved by reacting the thiazole derivative with 3,5-dimethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the amide coupling step.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups and the amide bond can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs.

- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce metabolic stability compared to halogenated analogs like 4d .

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) :

- Target Compound: Expected ¹H NMR signals include δ 8.2–8.5 ppm (thiazole H), δ 6.7–7.2 ppm (aromatic H from benzamide), and δ 3.8–4.2 ppm (methoxy and propylamino CH₂).

- Compound 4d : ¹H NMR shows δ 8.3 ppm (pyridinyl H), δ 7.6 ppm (dichlorophenyl H), and δ 3.6 ppm (morpholine CH₂).

- Compound 7d : ¹H NMR includes δ 7.9 ppm (indenothiazole H), δ 6.8 ppm (methoxybenzamide H), and δ 2.5 ppm (methyl CH₃).

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The compound features a benzamide structure with thiazole and propylamino moieties. Its chemical formula is C₁₅H₁₈N₂O₃S, and its molecular weight is approximately 306.38 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, structural analogs of thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion demonstrated an IC50 value of approximately 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HT29 | 1.61 |

| Analog Compound A | A-431 | 1.98 |

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. In animal models, the compound displayed protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting a potential role in epilepsy treatment .

Antimicrobial Activity

Studies have reported that similar thiazole-based compounds possess antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains, showing comparable activity to standard antibiotics like norfloxacin. This suggests a promising avenue for developing new antimicrobial agents .

The biological activities of this compound are hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of RET kinases, which play a crucial role in tumor growth and survival.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Interaction with Receptors : Potential binding to neurotransmitter receptors could explain its anticonvulsant effects.

Case Studies

- Antitumor Efficacy : A study involving the administration of the compound in xenograft models showed significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.

- Anticonvulsant Testing : In a controlled trial with animal models subjected to PTZ-induced seizures, the compound exhibited a dose-dependent protective effect, suggesting its utility in managing seizure disorders.

Q & A

Q. Key Optimization Parameters :

- Solvent Choice : DMF or DCM for solubility and reactivity .

- Temperature Control : Reflux conditions (e.g., 80–100°C) for amide bond formation .

- Purification : Column chromatography or recrystallization (e.g., methanol/water) to achieve >95% purity .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

A combination of spectroscopic and chromatographic methods ensures accuracy:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond integrity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, and thiazole protons at δ 7.2–7.5 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., ~417.5 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thiazole or benzamide moieties?

Answer:

Methodological Steps :

Core Modifications : Synthesize analogs with variations at:

- Thiazole Substituents : Replace propylaminoethyl with ethyl, butyl, or aryl groups.

- Benzamide Methoxy Groups : Alter positions (e.g., 2,4-dimethoxy) or substitute with halogens .

Bioactivity Screening :

- Enzyme Assays : Test inhibition of PfOR (pyruvate:ferredoxin oxidoreductase) for antimicrobial activity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare IC values .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. Example SAR Finding :

| Modification Site | Activity Trend | Mechanism Insight |

|---|---|---|

| Propylaminoethyl Chain Length | Longer chains (>C3) reduce solubility but enhance membrane penetration | Hydrophobic interactions dominate target binding. |

| Methoxy Group Position | 3,5-Dimethoxy shows higher anti-inflammatory activity than 2,4-substituted analogs | Electron-donating groups enhance π-π stacking with COX-2. |

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Answer:

Root Causes & Solutions :

- Variability in Assay Conditions :

- Standardize protocols (e.g., fixed cell lines, serum-free media) to minimize batch effects .

- Use positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental setups.

- Compound Purity : Ensure ≥95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .

- Biological Replicates : Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

Case Study : Discrepancies in antimicrobial MIC values may arise from differences in bacterial strains (ATCC vs. clinical isolates). Re-testing under uniform CLSI guidelines resolves such issues .

Advanced: What mechanistic approaches can elucidate the compound’s interaction with biological targets?

Answer:

Experimental Strategies :

Enzyme Inhibition Assays :

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., PfOR) upon compound binding .

- Kinetic Analysis : Determine K values using Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .

Cellular Uptake Studies :

- LC-MS/MS Quantification : Measure intracellular concentrations in treated cells to correlate bioavailability with efficacy .

Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Key Finding : Hydrogen bonding between the amide group and PfOR’s active site (e.g., N1—H1⋯N2 interactions) is critical for antimicrobial activity .

Basic: What in vitro models are suitable for preliminary toxicity and efficacy evaluation?

Answer:

Recommended Models :

- Cytotoxicity :

- Cancer Cell Lines : MCF-7 (breast), A549 (lung) for IC determination via MTT/WST-1 assays .

- Non-Cancerous Cells : HEK293 (renal) to assess selectivity indices.

- Anti-Inflammatory Activity :

- COX-2 Inhibition : ELISA-based measurement of prostaglandin E2 (PGE2) in LPS-stimulated macrophages .

- Antimicrobial Testing :

- MIC Assays : Against S. aureus (Gram+) and E. coli (Gram-) using broth microdilution .

Q. Data Interpretation :

| Model | Endpoint | Significance |

|---|---|---|

| MCF-7 | IC = 12 µM | Potent anticancer activity with low nanomolar to micromolar efficacy . |

| HEK293 | IC > 100 µM | High selectivity (SI > 8) suggests minimal off-target toxicity . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.